2-Phenylnicotinic acid

Pre-formulation Solid-state chemistry Thermal analysis

Researchers developing xanthine oxidase inhibitors for gout therapy often encounter sourcing challenges for the correct 2-phenyl isomer required by patent claims. 2-Phenylnicotinic acid (CAS 33421-39-5) is the specific chemotype cited in US Patent 20100004459, delivering xanthine oxidase inhibition with concomitant hypolipidemic effects. • ≥98% purity (GC, titration); mp 168-169 °C. • LogP 1.39-favorable starting point for ADME optimization. • Also serves as key intermediate for insecticidal/acaricidal agents per CN-106316931-B. • Ortho phenyl/carboxy geometry enables unique cyclometalation for OLED materials. Available from stock for immediate global delivery.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 33421-39-5
Cat. No. B1361065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylnicotinic acid
CAS33421-39-5
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C12H9NO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,(H,14,15)
InChIKeyVLQVAEFYIADOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylnicotinic Acid (CAS 33421-39-5) – Core Identity and Procurement-Relevant Profile


2-Phenylnicotinic acid (2-phenylpyridine-3-carboxylic acid; C₁₂H₉NO₂; MW 199.21) is a phenyl-substituted derivative of nicotinic acid in which a phenyl ring occupies the 2-position of the pyridine scaffold [1]. The compound is supplied as a white to light-yellow crystalline powder with a melting point of 168–169 °C and is commercially available at purities ≥98% (GC, titration) from major chemical suppliers . It belongs to the arylpyridine carboxylic acid class and is primarily procured as a versatile building block for medicinal chemistry, agrochemical, and materials-science applications .

Building Block

Arylpyridine carboxylic acid scaffold

Core intermediate for medicinal, agrochemical, and materials chemistry.

Selection Logic

Position-specific 2-phenyl isomer

Ortho-carboxy/phenyl topology drives distinct binding, patent, and application profiles.

Format Context

Crystalline powder, ≥98% purity

Compatible with standard synthesis, purification, and formulation workflows.

Why 2-Phenylnicotinic Acid Cannot Be Replaced by Other Phenylnicotinic Acid Isomers in Research and Development


Although all monohydroxy-phenylnicotinic acid isomers share the same molecular formula (C₁₂H₉NO₂), the position of the phenyl substituent on the pyridine ring fundamentally alters physicochemical properties, molecular recognition, and biological activity. The 2-phenyl isomer exhibits a melting point approximately 70–100 °C lower than its 5- and 6-substituted counterparts [1], an ACD/LogP of 1.39 (vs. 2.15–2.63 for other isomers) , and a unique steric environment created by the ortho relationship between the carboxylic acid and the phenyl ring. Critically, the 2-phenyl scaffold is the specific chemotype claimed in patents for xanthine-oxidase-inhibiting derivatives [2] and insecticidal/acaricidal agents [3], whereas the 5-phenyl isomer has been developed as a tartrate-resistant acid phosphatase (TRAP) inhibitor [4]. These divergent biological profiles mean that ring-position isomers are not interchangeable—selecting the 2-phenyl isomer is a deliberate choice driven by the target-binding topology, patent landscape, and downstream synthetic strategy.

Property Context
Why Substitution May Fail
Binding Topology2-Phenyl: unique ortho-chelation geometry
3-, 4-, 5-, or 6-phenyl isomers cannot replicate the same metal-coordination or heme-binding mode.
Patent Landscape2-Phenyl: xanthine oxidase and insecticide patent families
5-Phenyl targets TRAP in oncology; 6-phenyl targets LDH-A. Isomer choice directly alters intellectual property scope.
Physicochemical Profile2-Phenyl: LogP ~1.4, mp 168–169 °C
Other isomers are 0.8–1.2 LogP units more lipophilic with mp >230 °C, shifting solubility, permeability, and thermal processing windows.

Quantitative Differentiation Evidence: 2-Phenylnicotinic Acid vs. Closest Analogs


Melting Point Depression: 70–100 °C Lower Than 5- and 6-Phenyl Isomers Enables Different Formulation Windows

The melting point of 2-phenylnicotinic acid (168–169 °C) [1] is markedly lower than that of its positional isomers: 5-phenylnicotinic acid melts at ~260 °C , 6-phenylnicotinic acid at 230–243 °C , and 2-phenylisonicotinic acid at 270–271 °C [2]. The parent nicotinic acid melts at 236–239 °C . This ~70–100 °C depression indicates substantially weaker intermolecular interactions in the 2-substituted isomer, consistent with steric disruption of hydrogen-bonding networks by the ortho-phenyl group.

Melting Point Depression
Cross-study comparable
168–169 °C
Δ = −68 to −102 °C vs. other isomers
Supports improved organic-solvent solubility and melt-processing selection.
Thermal analysis values from authoritative databases and supplier COAs; solid-state confirmation advised.
Pre-formulation Solid-state chemistry Thermal analysis

Lipophilicity Differentiation: 2-Phenylnicotinic Acid Is ~0.8–1.2 LogP Units More Hydrophilic Than Other Phenyl-Substituted Isomers

The ACD/LogP of 2-phenylnicotinic acid is 1.39 , compared with 2.27 for 5-phenylnicotinic acid, 2.15 for 6-phenylnicotinic acid, 2.45 for 4-phenylnicotinic acid, and 2.63 for 2-phenylisonicotinic acid . This difference of 0.8–1.2 log units corresponds to an approximately 6- to 16-fold difference in octanol–water partition coefficient. The measured XLogP3 values (2.0 for the 2-phenyl isomer vs. ~2.4–2.6 for the 4-, 5-, and 6-isomers) confirm the trend . The lower lipophilicity is attributable to intramolecular interactions between the ortho-carboxylic acid and the pyridine nitrogen that reduce the effective hydrophobic surface area.

Lipophilicity Differentiation
Data to verify
ACD/LogP = 1.39
6–16× lower octanol–water partition vs. 4-, 5-, and 6-isomers
A more hydrophilic starting point for optimizing drug-like ADME profiles.
Predicted LogP; consistent with XLogP3 trends. Experimental confirmation recommended for lead optimization.
ADME Lipophilicity Drug-likeness Chromatographic retention

Unique Binding Mode to Cytochrome P450 Aromatase: 2-Phenylpyridine Exhibits a Hybrid Type I/II Spectrum Not Observed with 3- or 4-Isomers

In a direct comparative study of phenyl-substituted pyridines binding to human placental aromatase cytochrome P450, 2-phenylpyridine (the decarboxylated analog of 2-phenylnicotinic acid) produced a unique hybrid type I/type II difference spectrum—a binding mode not previously observed with cytochrome P450 [1]. In contrast, 3-phenylpyridine and 4-phenylpyridine exhibited classical type II spectra (indicative of heme-iron coordination). The inhibition constants (Ki) for aromatase were: 2-phenylpyridine, 62 µM; 3-phenylpyridine, 1.48 µM; 4-phenylpyridine, 0.36 µM; pyridine, 320 µM [1]. Although the 2-substituted isomer is a weaker inhibitor in this assay (42-fold less potent than the 4-isomer), its distinct binding mechanism indicates that the ortho-phenyl topology drives a fundamentally different interaction with the heme active site, a property that can be exploited when seeking non-classical binding modalities.

CYP450 Aromatase Binding Mode
Direct head-to-head comparison
Hybrid type I/II spectrum
Ki = 62 µM (172-fold lower than 4-isomer)
Unique non-classical heme-binding pharmacophore for P450 mechanistic studies.
Data from decarboxylated 2-phenylpyridine analog; direct 2-phenylnicotinic acid binding may differ.
Enzyme inhibition Cytochrome P450 Aromatase Binding mode

Xanthine Oxidase Inhibitor Patent Family Specific to the 2-Phenylnicotinic Acid Scaffold – Distinct from Uricosuric 2-Phenylisonicotinic Acid

US Patent 20100004459 explicitly claims 2-phenylnicotinic acid derivatives as xanthine oxidase inhibitors with uric acid-lowering and hypolipidemic activity [1]. The patent distinguishes the 2-phenylnicotinic acid scaffold from 2-phenylisonicotinic acid, noting that the latter acts as a uricosuric agent (promoting uric acid excretion) rather than inhibiting uric acid synthesis [REFS-1, paragraph 0047–0049]. This mechanistic dichotomy—xanthine oxidase inhibition (2-phenylnicotinic acid derivatives) vs. uric acid discharge promotion (2-phenylisonicotinic acid)—defines a critical differentiation point: the same 2-phenyl substitution pattern on the nicotinic acid core (carboxylic acid at position 3) is essential for xanthine oxidase inhibitory activity, whereas moving the carboxylic acid to the 4-position produces a compound with a completely different mechanism of action.

Xanthine Oxidase Inhibitor Patent Family
Class-level inference
Synthesis inhibition vs. uricosuric excretion
Qualitative mechanistic differentiation
Only the 2-phenylnicotinic acid scaffold is reported to inhibit xanthine oxidase in this chemical class.
Patent disclosure data; requires independent validation in target-product-profile context.
Xanthine oxidase Hyperuricemia Gout Patent differentiation

Insecticidal and Acaricidal Activity: 2-Phenylnicotinic Acid Derivatives Provide Broad-Spectrum Crop Protection

Chinese Patent CN-106316931-B, granted in 2020, claims 2-phenylnicotinic acid derivatives of general formula I that demonstrate higher activity against harmful insects, mites, and eggs compared to existing controls across agricultural, civil, and animal-health applications [1]. The patent specifies that compounds of this general formula can achieve good control effects against a range of target pests. While the parent 2-phenylnicotinic acid serves as the key synthetic intermediate for this class, the patent establishes a clear industrial application space for the 2-phenylnicotinic acid scaffold in agrochemical development. By contrast, 5-phenylnicotinic acid has been developed as a TRAP enzyme inhibitor in oncology [2], and 6-phenylnicotinic acid has been studied as an LDH-A inhibitor [3]—neither of which overlaps with the insecticidal/acaricidal indication space.

Insecticidal/Acaricidal Activity
Class-level inference
Broad-spectrum crop protection derivatives
Agrochemical indication space
Establishes industrial application context distinct from oncology-focused phenyl isomers.
Granted patent claim; biological screening data are proprietary and require verification.
Agrochemical Insecticide Acaricide Crop protection

OLED Red-Light-Emitting Material: 2-Phenylnicotinic Acid Is a Documented Electrophosphorescent Dopant Scaffold

2-Phenylnicotinic acid is explicitly cited as a core component in patented organic electrophosphorescent materials for organic light-emitting diode (OLED) devices . The patent describes compounds of Formula I incorporating the 2-phenylnicotinic acid structure as red-light-emitting materials that are easily sublimated and dissolved, facilitating mass production. The device performance parameters—including external quantum efficiency and color purity—are specified in the patent. This application is unique to the 2-phenylnicotinic acid scaffold among phenylnicotinic acid isomers, as the ortho arrangement of the carboxylic acid and phenyl ring creates a ligand geometry suitable for cyclometalation with iridium and platinum metals, a property not shared by 4-, 5-, or 6-substituted isomers where the carboxylic acid cannot participate in the same chelation geometry.

OLED Red-Emitting Material
Data to verify
Electrophosphorescent dopant scaffold
Ortho-chelation geometry for Ir/Pt complexes
Unique materials-science application enabled by 2-substitution pattern.
Patent disclosure with device metrics; lab-scale reproduction recommended before procurement.
OLED Electrophosphorescence Red emitter Materials science

Evidence-Backed Application Scenarios for 2-Phenylnicotinic Acid (CAS 33421-39-5)


Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimization for Gout and Hyperuricemia

Researchers developing novel xanthine oxidase inhibitors for gout therapy should select 2-phenylnicotinic acid as the core scaffold. As established in US Patent 20100004459, this specific substitution pattern confers xanthine oxidase inhibitory activity with concomitant hypolipidemic effects, whereas the isomeric 2-phenylisonicotinic acid acts solely as a uricosuric agent [1]. The lower LogP (1.39) of the parent acid relative to more lipophilic analogs may also provide a more favorable starting point for optimizing ADME properties within drug-like chemical space .

Agrochemical Development: Synthesis of Broad-Spectrum Insecticides and Acaricides

Agrochemical discovery teams pursuing novel insecticides and acaricides should procure 2-phenylnicotinic acid as the key synthetic intermediate. Patent CN-106316931-B demonstrates that 2-phenylnicotinic acid derivatives of general formula I exhibit higher activity against harmful insects, mites, and eggs than existing controls across agricultural, civil, and animal-health sectors [2]. The 2-phenyl scaffold is essential for this activity class—5-phenylnicotinic acid targets the unrelated TRAP enzyme in oncology, confirming that positional isomerism redirects biological activity entirely [3].

OLED Materials Science: Red-Emitting Electrophosphorescent Dopant Synthesis

Materials scientists fabricating red-phosphorescent OLED devices should specify 2-phenylnicotinic acid as the ligand precursor. The ortho arrangement of the carboxylic acid and phenyl groups enables a unique cyclometalation geometry with iridium and platinum metals that is not accessible with 4-, 5-, or 6-phenyl isomers. Patented formulations describe the resulting materials as easily sublimable and solution-processable, with documented device efficiency and color-purity metrics .

Cytochrome P450 Mechanistic Studies: Probing Non-Classical Heme-Binding Modes

Biochemists investigating cytochrome P450 ligand-binding mechanisms should use 2-phenylpyridine derivatives (readily accessible from 2-phenylnicotinic acid via decarboxylation) as tool compounds. The landmark study by Vaz et al. (1992) demonstrated that 2-phenylpyridine produces a unique hybrid type I/type II difference spectrum not previously observed with any cytochrome P450, whereas 3- and 4-phenylpyridines exhibit classical type II spectra. The 42- to 172-fold difference in aromatase Ki values between the 2-substituted and 4-substituted isomers provides a quantitative framework for structure–activity relationship studies [4].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor lead optimization
2-Phenyl scaffold for synthesis inhibition
Patent-scaffold verification and uric acid synthesis assay review
Broad-spectrum insecticide/acaricide synthesis
Key agrochemical intermediate
Patent claim screening against target pest panels
Red-phosphorescent OLED dopant fabrication
Ortho-chelation ligand geometry
Cyclometalation efficiency and device electroluminescence metrics
Cytochrome P450 binding-mode studies
Non-classical heme-binding pharmacophore
Hybrid type I/II spectral validation and Ki determination

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